Ethyl (R)-2-aminopent-4-enoate 4-methylbenzenesulfonate
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Overview
Description
Ethyl ®-2-aminopent-4-enoate 4-methylbenzenesulfonate is a chemical compound that belongs to the class of organic compounds known as esters. This compound is characterized by the presence of an ethyl ester group, an amino group, and a pent-4-enoate moiety, along with a 4-methylbenzenesulfonate group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-2-aminopent-4-enoate 4-methylbenzenesulfonate typically involves the reaction of ethyl ®-2-aminopent-4-enoate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-2-aminopent-4-enoate 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The sulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitro compounds, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl ®-2-aminopent-4-enoate 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of Ethyl ®-2-aminopent-4-enoate 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active compounds. The sulfonate group enhances the solubility and stability of the compound in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
Ethyl ®-2-aminopent-4-enoate: Lacks the sulfonate group, making it less soluble in water.
4-Methylbenzenesulfonate derivatives: These compounds have similar solubility properties but may lack the amino or ester groups.
Uniqueness
Ethyl ®-2-aminopent-4-enoate 4-methylbenzenesulfonate is unique due to the combination of its functional groups, which confer specific chemical reactivity and solubility properties. This makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C14H21NO5S |
---|---|
Molecular Weight |
315.39 g/mol |
IUPAC Name |
ethyl (2R)-2-aminopent-4-enoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H13NO2.C7H8O3S/c1-3-5-6(8)7(9)10-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3,6H,1,4-5,8H2,2H3;2-5H,1H3,(H,8,9,10)/t6-;/m1./s1 |
InChI Key |
MEQLYDZSCPUCRY-FYZOBXCZSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CC=C)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CCOC(=O)C(CC=C)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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